molecular formula C11H10BrNO2S B8711889 5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 94662-45-0

5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one

Cat. No. B8711889
CAS RN: 94662-45-0
M. Wt: 300.17 g/mol
InChI Key: BSINTJNZZZCJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C11H10BrNO2S and its molecular weight is 300.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94662-45-0

Product Name

5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

5-(2-bromopropanoyl)-3-methyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H10BrNO2S/c1-6(12)10(14)7-3-4-9-8(5-7)13(2)11(15)16-9/h3-6H,1-2H3

InChI Key

BSINTJNZZZCJNY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)SC(=O)N2C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of aluminum chloride (51.2 g) and 2-bromopropionyl bromide (25 g) in carbon disulfide (100 ml) was stirred at 35° C. to 40° C. for 30 minutes. To the mixture was added 3-methyl-2-benzothiazolinone (12.7 g) and the resulting mixture was stirred at 40° C. to 45° C. for 5 hours. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated in vacuo to afford a crystalline residue. The residue was washed with diisopropyl ether to give 5-(2-bromopropionyl)-3-methyl-2-benzothiazolinone (17.0 g).
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.